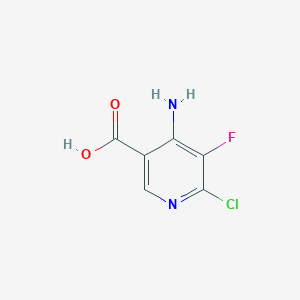
4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with amino, chloro, fluoro, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine followed by amination and carboxylation reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, amines, carboxylating agents, and palladium catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Picloram: 4-Amino-3,5,6-trichloropicolinic acid, used as a herbicide.
3-Fluoropyridine-4-carboxylic Acid: A fluorinated pyridine derivative with similar structural features.
Uniqueness
4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid is unique due to the combination of amino, chloro, fluoro, and carboxylic acid groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid is a pyridine derivative characterized by the presence of amino, chloro, and fluoro substituents. Its molecular formula is C6H5ClFN2O2 with a molecular weight of approximately 175.54 g/mol. The structural features that contribute to its biological activity are pivotal for understanding its mechanism of action.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may function as an inhibitor or modulator of critical biological pathways, particularly in the context of cancer therapy targeting KRas mutations, which are prevalent in various cancers such as lung adenocarcinoma .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit KRas G12C activity, a common driver mutation in cancer, thereby affecting cell proliferation and survival . The efficacy of this compound in vitro has been demonstrated through various assays measuring cell viability and apoptosis induction.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. It has been tested against cyclooxygenase (COX) enzymes, showing significant inhibition comparable to established anti-inflammatory drugs . The structure-activity relationship studies suggest that modifications to the pyridine ring can enhance anti-inflammatory activity.
Table: Summary of Biological Activities
Study 1: KRas G12C Inhibition
A study investigated the effect of this compound on KRas G12C-mutant cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against these cancer cells. This suggests its potential utility in targeted cancer therapies.
Study 2: Anti-inflammatory Efficacy
In a preclinical model of inflammation, the compound was administered to assess its effects on paw edema induced by carrageenan. The results indicated a significant reduction in edema size compared to controls, supporting its role as a promising anti-inflammatory agent.
Properties
Molecular Formula |
C6H4ClFN2O2 |
|---|---|
Molecular Weight |
190.56 g/mol |
IUPAC Name |
4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4ClFN2O2/c7-5-3(8)4(9)2(1-10-5)6(11)12/h1H,(H2,9,10)(H,11,12) |
InChI Key |
GZBFTGIOXCYNSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















